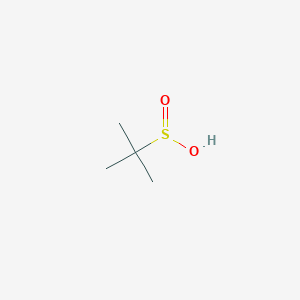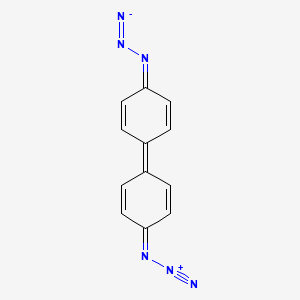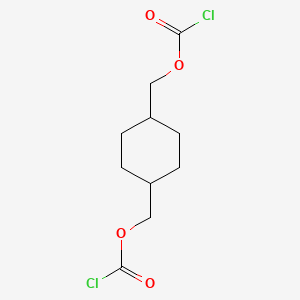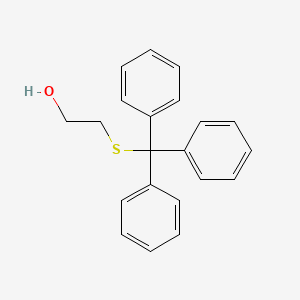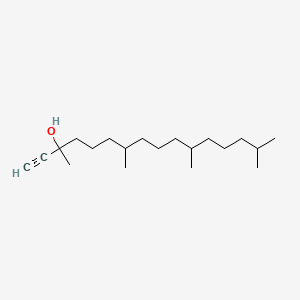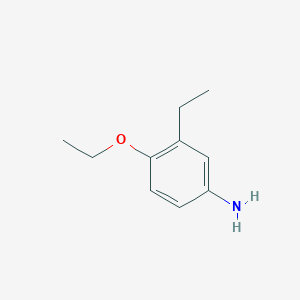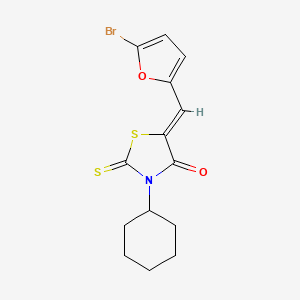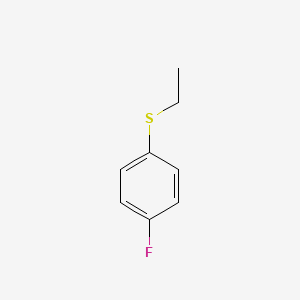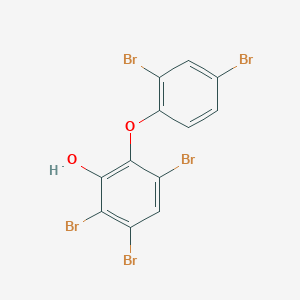
2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol
Übersicht
Beschreibung
2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol is a natural product found in Dysidea and Lamellodysidea herbacea . It has a molecular formula of C12H5Br5O2 and a molecular weight of 580.7 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 6.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .Wissenschaftliche Forschungsanwendungen
Antifouling Activity
- Application : 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol exhibits strong antifouling (AF) activity, making it a potential candidate for marine applications. It has been found effective against various marine bacteria, diatoms, barnacle larvae, and mussel juveniles. Importantly, it lacks toxicity, highlighting its potential as a non-toxic antifouling agent (Ortlepp et al., 2008).
Radical-Scavenging Activity
- Application : Compounds similar to this compound, isolated from marine red algae, have been found to exhibit significant radical-scavenging activity. This suggests potential applications in therapies or products aimed at managing oxidative stress (Duan et al., 2007).
Ecological and Pharmacological Activities
- Application : Polybrominated Diphenyl Ethers (PBDEs), including compounds similar to this compound, have been isolated from marine sponges and exhibit a range of ecological and pharmacological activities. These include deterrence against fish feeding, inhibition of pathogenic bacteria and fungi, and the inhibition of the Hepatitis C Virus, suggesting potential for development in various therapeutic and environmental applications (Faisal et al., 2021).
Antibacterial Activity
- Application : A compound structurally similar to this compound isolated from the marine sponge Dysidea granulosa demonstrated potent and broad-spectrum antibacterial activity. This includes effectiveness against MRSA, MSSA, E. coli O157:H7, and Salmonella, indicating its potential as a lead molecule for anti-MRSA and anti-bacterial drug development (Sun et al., 2015).
PTP1B Inhibitory Activity
- Application : Bromophenols, including those structurally similar to this compound, have been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This enzyme is a potential therapeutic target in the treatment of type 2 diabetes, suggesting these compounds could be candidates for anti-diabetes drug development (Liu et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWSPMONGKASSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616008 | |
| Record name | 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
297742-10-0 | |
| Record name | 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



